印楝素F

描述

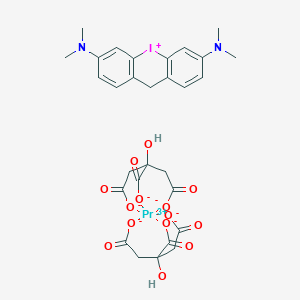

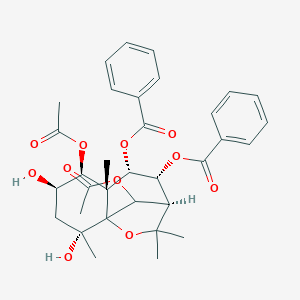

Azadirachtin is a chemical compound belonging to the limonoid group. It is a secondary metabolite present in neem seeds . It is a highly oxidized tetranortriterpenoid which boasts a plethora of oxygen-bearing functional groups, including an enol ether, acetal, hemiacetal, tetra-substituted epoxide, and a variety of carboxylic esters .

Synthesis Analysis

Azadirachtin has a complex molecular structure; it presents both secondary and tertiary hydroxyl groups and a tetrahydrofuran ether in its molecular structure, alongside 16 stereogenic centres, 7 of which are tetrasubstituted . The first total synthesis was completed by the research group of Steven Ley at the University of Cambridge in 2007 .

Molecular Structure Analysis

Azadirachtin is a complex limonoid with a highly oxygenated structure . Its functionalities include a hydroxyl group, an enol ether, an acetal, two hemiacetals, an epoxide, and four carboxylic acid esters .

Chemical Reactions Analysis

The hydroxyl group reactivity was reported to be in the pattern of C(2)-OH>C(24)-OH>>C(5)-OH owing to the easy formation of a C-2 acetate on treatment of azadirachtin-A with acetic anhydride .

Physical and Chemical Properties Analysis

Azadirachtin is a complex tetranortriterpenoid limonoid renowned for its insecticidal properties. It has remarkable persistence and resistance resilience. With a broad spectrum of actions, it has effectively prevented and controlled over 550 pest species .

科学研究应用

化学结构和合成:印楝素因其复杂的分子结构和合成而成为研究的重点。已经做出了巨大的努力来理解和复制其结构,这对于其生物效应至关重要(Veitch, Boyer, & Ley, 2008).

杀虫效果:对印楝素杀虫效果的研究已经持续了30多年。它以其对昆虫的强效拒食、昆虫生长调节和生殖作用而闻名。然而,其在细胞水平的生化效应仍在研究中(Mordue & Blackwell, 1993).

对昆虫蛋白质代谢的影响:研究表明,印楝素影响斜纹夜蛾等昆虫的蛋白质代谢。蛋白质组学技术已被用于分析印楝素诱导的蛋白质代谢变化,从而深入了解其作用方式(Huang, Shi, Dai, & Du, 2004).

植物农药应用:印楝素因其作为一种有价值的天然农药的潜力而受到认可,对脊椎动物的毒性很低。它对多种农业害虫的有效性及其在害虫防治中的环境可接受性是关注的关键领域(Morgan, 2009).

对昆虫的神经影响:已发现该化合物与果蝇等昆虫的中枢神经系统相互作用,通过调节胆碱能突触传递和钙电流来影响神经活动(Qiao et al., 2014).

对昆虫发育和繁殖的影响:印楝素对各种昆虫的生长和发育表现出显着影响,诱导幼虫中肠细胞凋亡并影响与生长和繁殖相关的基因表达(Shao et al., 2019).

诱导昆虫细胞凋亡:已经证明,印楝素可以通过释放组织蛋白酶L和激活凋亡途径的机制,诱导果蝇S2细胞和斜纹夜蛾Sf9细胞等昆虫细胞凋亡(Xu et al., 2016).

药理信息学和治疗潜力:印楝素的理化、可成药和药理特性已被评估,探索了其治疗潜力和ADMET(吸收、分布、代谢、排泄和毒性)特征(Loganathan et al., 2021).

作用机制

安全和危害

Azadirachtin, a component of neem oil, can be very irritating to the skin and stomach. The remaining portion of neem oil is made of fatty acids, essential oils, and other substances that are commonly eaten in a normal diet. These substances are generally recognized as safe (GRAS) by the United States Food and Drug Administration .

未来方向

Azadirachtin is a powerful antifeedant and insect growth disruptor with exceptional low residual power and low toxicity to biocontrol agents, predators, and parasitoids. This review summarizes the state of the art on key azadirachtin insecticidal activities and risk assessment, identifies knowledge gaps that could serve as the basis for future research direction and highlights limitation in agricultural use and the development of novel strategies by the use of nanotechnology to control its release rate and improve its stability and sustainability .

属性

IUPAC Name |

methyl (1R,4S,5R,7S,8R,9R,10S,11S,12R)-7,11-dihydroxy-9-[(1S)-1-hydroxy-2-methoxy-2-oxoethyl]-10-[(1R,2S,6S,8R,9R,11S)-2-hydroxy-11-methyl-5,7,10-trioxatetracyclo[6.3.1.02,6.09,11]dodec-3-en-9-yl]-8,10-dimethyl-5-[(E)-2-methylbut-2-enoyl]oxy-2-oxatricyclo[6.3.1.04,12]dodecane-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H44O14/c1-8-14(2)24(37)45-17-12-16(34)28(3)21(19(35)25(38)41-6)29(4,23(36)20-22(28)31(17,13-44-20)26(39)42-7)33-18-11-15(30(33,5)47-33)32(40)9-10-43-27(32)46-18/h8-10,15-23,27,34-36,40H,11-13H2,1-7H3/b14-8+/t15-,16-,17+,18+,19-,20+,21+,22+,23+,27-,28+,29-,30-,31-,32-,33-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBYMKLQRMUTCTE-VGOSKUKMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1CC(C2(C3C1(COC3C(C(C2C(C(=O)OC)O)(C)C45C6CC(C4(O5)C)C7(C=COC7O6)O)O)C(=O)OC)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C(=O)O[C@@H]1C[C@@H]([C@]2([C@@H]3[C@@]1(CO[C@H]3[C@H]([C@@]([C@@H]2[C@@H](C(=O)OC)O)(C)[C@@]45[C@H]6C[C@@H]([C@@]4(O5)C)[C@]7(C=CO[C@H]7O6)O)O)C(=O)OC)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H44O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

664.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118855-02-0 | |

| Record name | Azadirachtin F | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118855020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

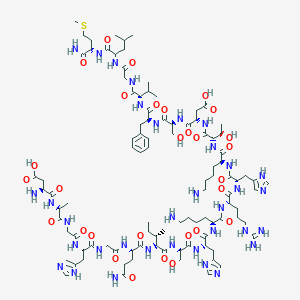

![(E)-N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methylnon-6-enamide;(6E,9E,11E,13E,15E,17E,19E,21E,23E,25E)-26-(4-hydroxy-2,6,6-trimethylcyclohexen-1-yl)-2,6,11,15,20,24-hexamethylhexacosa-2,6,9,11,13,15,17,19,21,23,25-undecaen-8-one;(2E,4E,6E,8E,10E,12E,14E,16E,18E)-19-(4-hydroxy-2,6,6-trimethylcyclohexen-1-yl)-1-(4-hydroxy-1,2,2-trimethylcyclopentyl)-4,8,13,17-tetramethylnonadeca-2,4,6,8,10,12,14,16,18-nonaen-1-one;(2E,4E,6E,8E,10E,12E,14E,16E,18E)-19-(4-hydroxy-2,6,6-trimethylcyclohexen-1-yl)-4,8,13,17-tetramethyl-1-(2,6,6-trimethylcyclohexen-1-yl)nonadeca-2,4,6,8,10,12,14,16,18-nonaen-1-one;(2E,4E,6E,8E,10E,12E,14E,16E,18E)-19-(4-hydroxy-2,6,6-trimethylcyclohexen-1-yl)-4,8,13,17-tetramethyl-1-(2,6,6-trimethylcyclohex-2-en-1-yl)nonadeca-2,4,6,8,10,12,14,16,18-nonaen-1-one](/img/structure/B218511.png)

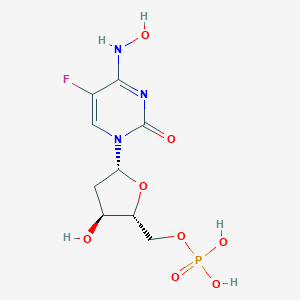

![[(2S,3S,5R)-3-azido-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B218575.png)

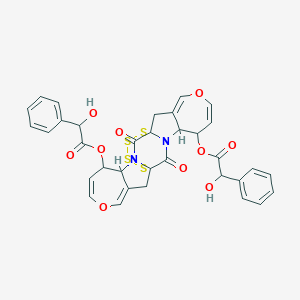

![[2,13-Dioxo-16-(2-phenylacetyl)oxy-8-oxa-22,23,24,25-tetrathia-3,14-diazahexacyclo[10.9.4.01,14.03,12.04,10.015,20]pentacosa-6,9,17,19-tetraen-5-yl] 2-hydroxy-2-phenylacetate](/img/structure/B218746.png)